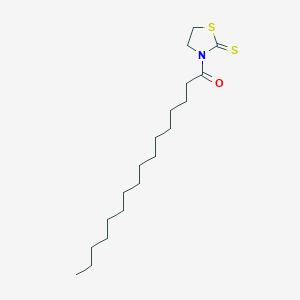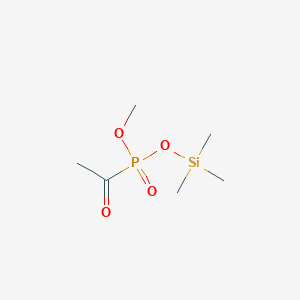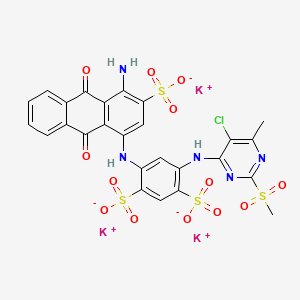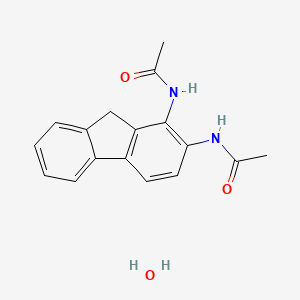
N-(1-acetamido-9H-fluoren-2-yl)acetamide;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-acetamido-9H-fluoren-2-yl)acetamide;hydrate: is a chemical compound with the molecular formula C17H15NO2 and a molecular weight of 265.3065 g/mol . It is also known by several other names, including Diacetamide, N-fluoren-2-yl- and N-2-Fluorenyldiacetamide . This compound is characterized by its unique structure, which includes a fluorenyl group attached to an acetamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetamido-9H-fluoren-2-yl)acetamide;hydrate typically involves the acetylation of 2-aminofluorene . The reaction is carried out by treating 2-aminofluorene with acetic anhydride in the presence of a base such as pyridine . The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of This compound can be scaled up by using larger quantities of 2-aminofluorene and acetic anhydride . The reaction is conducted in a reactor equipped with a stirring mechanism to ensure proper mixing of the reactants. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound .
Análisis De Reacciones Químicas
Types of Reactions
N-(1-acetamido-9H-fluoren-2-yl)acetamide;hydrate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form .
Reduction: Reduction reactions can convert the compound into its corresponding .
Substitution: The compound can undergo substitution reactions, particularly at the acetamido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles .
Major Products Formed
Oxidation: Formation of .
Reduction: Formation of the corresponding .
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-(1-acetamido-9H-fluoren-2-yl)acetamide;hydrate: has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(1-acetamido-9H-fluoren-2-yl)acetamide;hydrate involves its interaction with specific molecular targets. The compound can undergo metabolic activation to form reactive intermediates that interact with DNA and proteins . These interactions can lead to various biological effects, including mutagenesis and carcinogenesis . The pathways involved include the formation of nitrenium ions and subsequent reactions with cellular macromolecules .
Comparación Con Compuestos Similares
N-(1-acetamido-9H-fluoren-2-yl)acetamide;hydrate: can be compared with other similar compounds, such as:
2-Acetylaminofluorene: Similar structure but different functional groups.
N-2-Fluorenylacetamide: Another fluorenyl derivative with distinct properties.
N-Hydroxy-2-acetamidofluorene: A hydroxylated derivative with unique reactivity
These compounds share structural similarities but differ in their chemical reactivity and biological effects, highlighting the uniqueness of This compound .
Propiedades
Número CAS |
67691-09-2 |
|---|---|
Fórmula molecular |
C17H18N2O3 |
Peso molecular |
298.34 g/mol |
Nombre IUPAC |
N-(1-acetamido-9H-fluoren-2-yl)acetamide;hydrate |
InChI |
InChI=1S/C17H16N2O2.H2O/c1-10(20)18-16-8-7-14-13-6-4-3-5-12(13)9-15(14)17(16)19-11(2)21;/h3-8H,9H2,1-2H3,(H,18,20)(H,19,21);1H2 |
Clave InChI |
LKKIOUJPQCIQBT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C2=C(C=C1)C3=CC=CC=C3C2)NC(=O)C.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


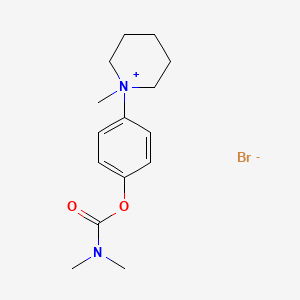
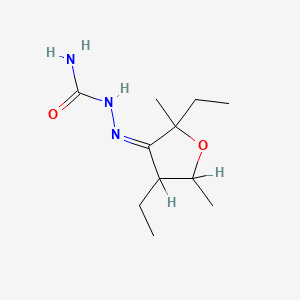
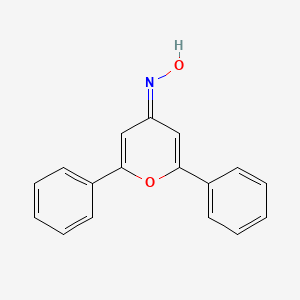
![Phosphonic acid, [3-(2-furanyl)-1-hydroxy-2-propenyl]-, dimethyl ester](/img/structure/B14458546.png)

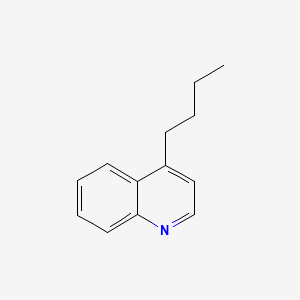

![N-[4-Chloro-3-(trifluoromethyl)phenyl]-L-valine](/img/structure/B14458578.png)
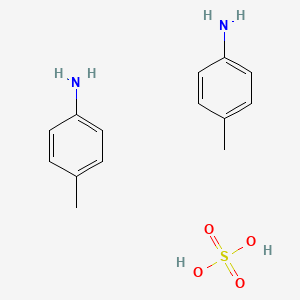
![Sodium 1-amino-9,10-dihydro-4-[[4-[[methyl[(4-methylphenyl)sulphonyl]amino]methyl]phenyl]amino]-9,10-dioxoanthracene-2-sulphonate](/img/structure/B14458583.png)
![2H-Inden-2-one, 1,3-bis[(4-azidophenyl)methylene]-1,3-dihydro-](/img/structure/B14458588.png)
